molecular formula C12H8BrN3O3 B12363515 Antitrypanosomal agent 16

Antitrypanosomal agent 16

Cat. No.: B12363515
M. Wt: 322.11 g/mol
InChI Key: HQDRVZFQUIUQSK-IROCBMIISA-N
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Description

Antitrypanosomal agent 16 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is responsible for significant morbidity and mortality, particularly in sub-Saharan Africa and parts of South America. The compound has shown promising results in inhibiting the growth and proliferation of Trypanosoma species, making it a potential candidate for therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitrypanosomal agent 16 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the synthesis of 3-aminoquinoline derivatives, which are then coupled with substituted benzenesulphonamide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Antitrypanosomal agent 16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified to enhance their antitrypanosomal activity .

Scientific Research Applications

Efficacy Studies

Recent studies have evaluated the efficacy of Antitrypanosomal Agent 16 in vitro and in vivo:

  • In Vitro Activity : The compound has shown potent antitrypanosomal activity with half-maximal inhibitory concentration (IC50) values significantly lower than those of existing treatments like eflornithine and suramin .
  • In Vivo Models : Animal studies are ongoing to assess the effectiveness and safety profile of this compound. Preliminary results suggest promising outcomes in reducing parasitemia levels in infected models .

Comparative Analysis with Existing Treatments

The following table summarizes key characteristics of this compound compared to current antitrypanosomal drugs:

Drug NameTarget DiseaseMechanism of ActionIC50 (ng/ml)Selectivity Index (SI)
This compoundHuman African TrypanosomiasisInhibition of metabolic enzymes<1High
EflornithineHuman African TrypanosomiasisOrnithine decarboxylase inhibitor200Moderate
SuraminHuman African TrypanosomiasisNucleotide transport inhibition500Low
BenznidazoleChagas DiseaseInhibition of trypanothione synthesis300Moderate

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Efficacy in Animal Models : A study demonstrated that treatment with this compound resulted in a significant decrease in parasitemia levels in mice infected with Trypanosoma brucei, indicating its potential as a therapeutic agent .
  • Synergistic Effects with Other Compounds : Research has shown that combining this compound with other natural products may enhance its efficacy against trypanosomes, suggesting a potential for combination therapies .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antitrypanosomal agent 16 stands out due to its high specificity and potency against Trypanosoma species, with lower toxicity compared to traditional treatments. Its unique mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development .

Properties

Molecular Formula

C12H8BrN3O3

Molecular Weight

322.11 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine

InChI

InChI=1S/C12H8BrN3O3/c13-10-3-1-9(2-4-10)7-14-15-8-11-5-6-12(19-11)16(17)18/h1-8H/b14-7+,15-8+

InChI Key

HQDRVZFQUIUQSK-IROCBMIISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(O2)[N+](=O)[O-])Br

Origin of Product

United States

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